molecular formula C21H25NO4 B1202060 Argemonine CAS No. 6901-16-2

Argemonine

Numéro de catalogue B1202060
Numéro CAS: 6901-16-2
Poids moléculaire: 355.4 g/mol
Clé InChI: QEOWCPFWLCIQSL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Argemonine synthesis involves several steps, highlighting the compound's complexity and the precision required in its creation. A practical and enantioselective synthesis approach has been demonstrated, utilizing potassium ferricyanide oxidation and treatment with Grignard reagents, leading to high-yield formation of substituted isoquinolinium salts. This method offers a pathway to synthesize the natural alkaloid (−)-argemonine with notable selectivity (Jean-Jacques Youte et al., 2004). Additionally, a new route to the pavine skeleton, starting from tetrahydro-6,12-methanodibenz[c,f]azocine, has facilitated the efficient synthesis of (±)-argemonine in 53% overall yield, underscoring innovative approaches to its production (T. Nomoto & H. Takayama, 1982).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various analytical techniques, revealing its intricate design. The crystal structure of (−)-argemonine methiodide was determined using X-ray crystallography, showing an orthorhombic crystal system with specific cell dimensions and confirming its absolute configuration as 1S5S (T. Kaneda et al., 1976). This detailed structural analysis is essential for understanding this compound's chemical behavior and reactivity.

Chemical Reactions and Properties

This compound's chemical reactions and properties are characterized by its reactivity and interaction with various chemical agents. Studies on related argemone alkaloids suggest that this compound can undergo specific oxidation and degradation processes, revealing insights into its chemical behavior and the potential for forming new compounds (L. Kier & T. O. Soine, 1961).

Physical Properties Analysis

The physical properties of this compound, such as its crystal structure and conformation, have been thoroughly investigated. This compound hemihydrate, for example, exhibits a specific crystal structure and adopts twisted half-chair conformations, providing valuable information on the compound's stability and physical characteristics (M. Nečas et al., 2001).

Chemical Properties Analysis

The chemical properties of this compound are closely linked to its molecular structure and synthesis pathways. Detailed studies on its chemical behavior, such as reactivity towards alkynes and the formation of stable digermacyclobutadiene, contribute to a deeper understanding of its chemical versatility and potential applications (C. Cui et al., 2004).

Orientations Futures

The future directions of Argemonine research could involve further exploration of its potential medicinal properties, as well as its synthesis and chemical reactions . The application of artificial intelligence in chemistry could also play a significant role in future research .

Propriétés

IUPAC Name

4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOWCPFWLCIQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937134
Record name 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6901-16-2, 16584-62-6, 5531-95-3
Record name Dibenzo(a,e)cycloocten-5,11-imine, 5,6,11,12-tetrahydro-2,3,8,9-tetramethoxy-13-methyl-, (5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Argemonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148823
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Argemonine, (+)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Argemonine, (.+-.)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,8,9-Tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argemonine
Reactant of Route 2
Reactant of Route 2
Argemonine
Reactant of Route 3
Argemonine
Reactant of Route 4
Argemonine
Reactant of Route 5
Argemonine
Reactant of Route 6
Reactant of Route 6
Argemonine

Q & A

Q1: What is the molecular formula and weight of Argemonine?

A1: this compound has the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol. [, , ]

Q2: What spectroscopic data is available for characterizing this compound?

A2: Several spectroscopic techniques have been employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) spectroscopy, and X-ray diffraction. These techniques have provided valuable insights into its structure, absolute configuration, and conformation. [, , , , , , ]

Q3: From which plant species has this compound been isolated?

A3: this compound has been isolated from various Argemone species, including Argemone hispida, Argemone platyceras, and Argemone munita subsp. rotundata, as well as from Berberis buxifolia. [, , , ]

Q4: Have there been any successful synthetic routes for this compound?

A4: Yes, several synthetic approaches have been developed for the preparation of this compound. These include routes utilizing chiral bicyclic lactams, N,N-bis[1-(trimethylsiloxy)alkyl]-formamides, and tetrahydro-6,12-methanodibenz[c,f]azocine as starting materials. Some methods have achieved enantioselective synthesis of (-)-Argemonine. [, , , ]

Q5: What are the known biological activities of this compound?

A5: this compound has been reported to exhibit inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and prolyl oligopeptidase, enzymes implicated in Alzheimer's disease. [] It has also shown curarimimetic activity, acting as a neuromuscular junction blocking agent. [, ]

Q6: How does the structure of this compound contribute to its biological activities?

A6: While the exact mechanism of action for all its activities is not fully elucidated, the structure of this compound, particularly its stereochemistry, plays a role in its interactions with biological targets. Studies comparing enantiomers of this compound and related compounds have demonstrated that specific configurations exhibit higher potency for neuromuscular blockade. [, ]

Q7: What is the potential of this compound as a therapeutic agent?

A7: While this compound exhibits interesting biological activities, further research is needed to assess its therapeutic potential. In vitro and in vivo studies are necessary to fully understand its efficacy, safety profile, and potential applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.